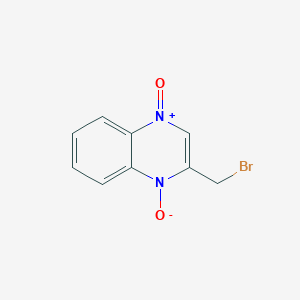

Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide

Description

Contextualization within Quinoxaline (B1680401) 1,4-Dioxide Heterocyclic Systems

Quinoxaline, also known as benzopyrazine, is a heterocyclic system composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring. mdpi.comwikipedia.org The N-oxide derivatives of quinoxaline, particularly the 1,4-dioxides, have been a major focus of research due to their enhanced chemical reactivity and wide range of biological properties, including antibacterial, antifungal, antitumor, and antiparasitic activities. nih.govresearchgate.net The two N-oxide groups are key determinants of these properties. nih.gov

The synthesis of quinoxaline 1,4-dioxides is most efficiently achieved through the Beirut reaction, which involves the cyclization of benzofuroxans with enamines or enols. nih.gov This method has largely superseded older techniques like the direct oxidation of quinoxaline derivatives. nih.gov

The reactivity of quinoxaline 1,4-dioxides is similar to other heteroaromatic N-oxides. nih.gov Reactions often involve the modification of the N-oxide groups or transformations of the side chains and the benzene ring. nih.gov The N-oxide moiety facilitates many reactions, and its reduction is a valuable synthetic tool for creating various quinoxaline derivatives. nih.gov

Significance of the Bromomethyl Moiety for Chemical Reactivity

The introduction of a bromomethyl group at the 2-position of the quinoxaline 1,4-dioxide scaffold significantly enhances its chemical reactivity, making it a valuable intermediate in organic synthesis. This functional group is a key site for a variety of chemical transformations.

The primary reaction of the bromomethyl group is nucleophilic substitution. The bromine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles. This allows for the introduction of diverse functional groups, leading to the synthesis of a vast library of quinoxaline 1,4-dioxide derivatives. For instance, reaction with amines, thiols, or alkoxides can introduce new side chains with potentially altered biological activities.

The bromination of a methyl group on the quinoxaline 1,4-dioxide core to produce the bromomethyl derivative typically proceeds via a radical chain mechanism. This process can be challenging, as the electron-withdrawing nature of the 1,4-dioxide moiety can activate the methyl group for further bromination, leading to the formation of dibrominated products. Careful control of reaction conditions, such as temperature and the use of radical initiators like AIBN and brominating agents like N-bromosuccinimide (NBS), is crucial to achieve monosubstitution.

The 2-(bromomethyl)quinoxaline (B1275339) 1,4-dioxide molecule can also participate in cyclization reactions, where the bromomethyl group reacts intramolecularly to form fused ring systems. These complex heterocyclic structures are of considerable interest in the development of new therapeutic agents.

| Property | Value |

| Molecular Formula | C9H7BrN2O2 |

| PubChem CID | 12253301 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-4-oxidoquinoxalin-1-ium 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c10-5-7-6-11(13)8-3-1-2-4-9(8)12(7)14/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRAKFGTLLHWGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=C[N+]2=O)CBr)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30482572 | |

| Record name | Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18080-66-5 | |

| Record name | Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Quinoxaline, 2 Bromomethyl , 1,4 Dioxide and Its Analogs

Strategies for Constructing the Quinoxaline (B1680401) 1,4-Dioxide Core

Several methods exist for the synthesis of the quinoxaline 1,4-dioxide scaffold, with the Beirut Reaction being the most prominent. mdpi.comnih.gov Other notable methods include the oxidation of quinoxaline derivatives and the cyclization of o-benzoquinone dioxime. mdpi.comnih.gov

Beirut Reaction: Cyclization of Benzofuroxans with Enamines and Enolates

The Beirut Reaction, developed by Haddadin and Issidorides in 1965, is the most significant and widely used method for preparing quinoxaline 1,4-dioxides. mdpi.comnih.govsbq.org.br This reaction involves the cyclization of benzofuroxans (also known as benzofurazan (B1196253) oxides) with various nucleophilic partners, including enamines and enolates. nih.govsbq.org.br The versatility of this reaction allows for the synthesis of a wide array of substituted quinoxaline 1,4-dioxides in a single step. sbq.org.br

Initially, the reaction focused on the condensation of benzofuroxans with enamines. mdpi.comnih.gov For instance, the reaction of benzofuroxan (B160326) with morpholinylcyclohexene yields 2,3-tetramethylenequinoxaline 1,4-dioxide. mdpi.comnih.gov The scope of the Beirut Reaction was later expanded to include enolates derived from β-dicarbonyl compounds such as β-ketoesters, 1,3-diketones, and β-ketoamides, leading to the formation of 2-acyl quinoxaline 1,4-dioxides. nih.govresearchgate.net The reaction can also be carried out with active methylene (B1212753) nitriles, yielding 2-aminoquinoxaline-1,4-dioxides. mdpi.comresearchgate.net

The proposed mechanism of the Beirut Reaction involves the nucleophilic attack of the enamine or enolate on the N-oxide of the benzofuroxan, leading to the opening of the furoxan ring. Subsequent cyclization and dehydration yield the final quinoxaline 1,4-dioxide product. sbq.org.br

Table 1: Examples of Quinoxaline 1,4-Dioxides Synthesized via the Beirut Reaction

| Benzofuroxan Derivative | Enamine/Enolate Source | Resulting Quinoxaline 1,4-Dioxide |

| Benzofuroxan | Morpholinylcyclohexene | 2,3-Tetramethylenequinoxaline 1,4-dioxide. mdpi.comnih.gov |

| 5,6-Difluorobenzofuroxan | Acetylacetone | 2-Acetyl-3-methyl-6,7-difluoroquinoxaline 1,4-dioxide. nih.gov |

| Benzofuroxan | Malononitrile | 2-Amino-3-cyanoquinoxaline 1,4-dioxide. mdpi.com |

| Halogenated benzofuroxan | Benzylacetone | 2-Benzyl-3-methylquinoxaline 1,4-dioxide derivatives. sbq.org.br |

Oxidation of Quinoxaline Derivatives to 1,4-Dioxides

Prior to the development of the Beirut Reaction, the direct oxidation of quinoxaline derivatives was a primary method for synthesizing quinoxaline 1,4-dioxides. mdpi.comnih.gov However, this method often suffers from limitations. Oxidation with traditional reagents like peroxy acids or hydrogen peroxide can be inefficient, as the formation of the initial N-oxide deactivates the heterocyclic core towards further electrophilic attack, hindering the formation of the 1,4-dioxide. mdpi.comnih.gov

A significant advancement in this area was the development of a method using a complex of hypofluorous acid with acetonitrile. mdpi.comnih.gov This reagent allows for the oxidation of quinoxalines to their corresponding 1,4-dioxides in quantitative yields, even for derivatives bearing electron-withdrawing groups or sterically hindering substituents. mdpi.comnih.gov

Cyclization of o-Benzoquinone Dioxime with 1,2-Dicarbonyl Compounds

Another, albeit less common, approach to benzene-unsubstituted quinoxaline 1,4-dioxides is the condensation of o-benzoquinone dioxime with 1,2-dicarbonyl compounds. mdpi.comnih.gov This method, however, often results in low yields of the desired 2,3-disubstituted quinoxaline 1,4-dioxides. nih.gov Interestingly, when α-ketoaldehydes are used in this condensation, 2-hydroxyquinoxaline (B48720) 1,4-dioxides can be formed as the major products in good yields. mdpi.comnih.gov

Approaches for Introducing the Bromomethyl Group

The introduction of a bromomethyl group at the 2-position of the quinoxaline 1,4-dioxide core is typically achieved through the side-chain bromination of a corresponding 2-methyl-substituted precursor.

Side-Chain Bromination of Alkyl-Substituted Quinoxaline 1,4-Dioxides

The transformation of alkyl groups, particularly methyl groups, on the quinoxaline 1,4-dioxide core is a crucial strategy for synthesizing a variety of derivatives. mdpi.com The bromination of a 2-methylquinoxaline (B147225) 1,4-dioxide is a key step in producing 2-(bromomethyl)quinoxaline (B1275339) 1,4-dioxide. mdpi.com This reaction is a foundational step in the synthesis of important compounds like the antibacterial drugs quinoxidine (B158214) and dioxidine, which are derived from the bromination of 2,3-dimethylquinoxaline (B146804) 1,4-dioxide. mdpi.com

The side-chain bromination of alkyl-substituted quinoxalines typically proceeds via a radical mechanism. bohrium.comma.edu A common and effective reagent for this transformation is N-bromosuccinimide (NBS). youtube.comgoogle.com The reaction is initiated by a radical initiator, which facilitates the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. ma.eduyoutube.com

Common radical initiators include azobisisobutyronitrile (AIBN) or light (photobromination). bohrium.comma.edugoogle.com The bromine radical then abstracts a hydrogen atom from the methyl group, forming a resonance-stabilized benzylic-type radical on the quinoxaline side chain. This radical then reacts with another molecule of NBS or bromine to yield the desired bromomethyl product and propagate the radical chain reaction. ma.edu The choice of solvent can also be important, with esters like methyl acetate (B1210297) or ethyl acetate being suitable options. google.com

Table 2: Reagents and Initiators for Side-Chain Bromination

| Brominating Agent | Radical Initiator | Typical Application |

| N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) | Bromination of methyl-substituted aromatic and heteroaromatic compounds. google.com |

| N-Bromosuccinimide (NBS) | Light (hν) | Photobromination of alkyl side chains. bohrium.comma.edu |

| N,N'-Dibromo-5,5-dimethylhydantoin (DDH) | Azobisisobutyronitrile (AIBN) | Alternative brominating agent for radical bromination. google.com |

Regioselectivity in Mono- and Di-bromination

The synthesis of 2-(bromomethyl)quinoxaline 1,4-dioxide and its di-brominated analog, 2,3-bis(bromomethyl)quinoxaline (B1328767) 1,4-dioxide, hinges on the selective bromination of the methyl groups on the quinoxaline core. The control between mono- and di-bromination is a critical aspect of regioselectivity in these reactions.

The bromination of 2,3-dimethylquinoxaline 1,4-dioxide is a key transformation that exemplifies this process. nih.gov This reaction directly yields 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide (31), which serves as a precursor for antibacterial drugs like quinoxidine. nih.govmdpi.com

Achieving regioselectivity is dependent on several factors:

Stoichiometry of the Brominating Agent: The molar ratio of the brominating agent, such as N-Bromosuccinimide (NBS) or tetrabutylammonium (B224687) tribromide (TBATB), to the quinoxaline substrate is paramount. Using one equivalent of the brominating agent favors mono-bromination, while an excess (two or more equivalents) drives the reaction towards the di-brominated product.

Reaction Conditions: Temperature and reaction time can influence selectivity. Milder conditions and shorter reaction times may allow for the isolation of the mono-brominated intermediate before the second bromination can occur. For instance, studies on related heterocyclic systems like pyrrolo[1,2-a]quinoxalines have shown that reaction temperature can significantly shift the product distribution between mono- and di-brominated species. nih.gov

Substituent Effects: The electronic nature of other substituents on the quinoxaline ring can influence the reactivity of the methyl groups, thereby affecting the ease and selectivity of bromination.

A proposed reaction pathway suggests that the reaction proceeds through a radical mechanism when initiated by light or a radical initiator, or via an electrophilic substitution mechanism under different conditions. nih.gov The precise control of these parameters allows for the selective synthesis of either the mono- or di-brominated quinoxaline 1,4-dioxide.

Incorporation of Bromomethyl Precursors via Multi-step Syntheses

The synthesis of 2-(bromomethyl)quinoxaline 1,4-dioxide is often achieved through multi-step sequences where the bromomethyl group is introduced from a precursor. A prominent example is the synthesis of the antibacterial drug dioxidine, which involves the initial bromination of 2,3-dimethylquinoxaline 1,4-dioxide to form the intermediate 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide. nih.govmdpi.com This intermediate is then converted through subsequent steps, demonstrating the incorporation of the bromomethyl functionality as part of a longer synthetic route. nih.gov

Alternative multi-step strategies involve building the quinoxaline ring system onto a fragment that already contains a latent or protected form of the bromomethyl group. General approaches in multi-step synthesis often involve retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. youtube.com For quinoxalines, this can involve:

Condensation Reactions: The classic synthesis involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov A multi-step approach could involve the synthesis of a specialized dicarbonyl precursor that carries the necessary bromomethyl group or a group that can be converted to it.

Cyclization of Precursors: Syntheses can be designed starting from substituted anilines. For example, the synthesis of 6-bromo-2,3-dichloroquinoxaline (B20724) begins with 4-bromo-o-phenylenediamine, demonstrating how a halogenated precursor is used to build the core heterocycle. nih.gov

Tandem Reactions: Modern methods utilize tandem or domino reactions where multiple bonds are formed in a single pot. For instance, iodine-mediated one-pot syntheses using epoxides as alkyl precursors have been developed for related N-heterocycles, showcasing complex multi-step transformations leading to the final structure. nih.gov

These multi-step approaches provide the flexibility to introduce a variety of functional groups and control the final architecture of the quinoxaline derivative.

Green Chemistry Principles in Quinoxaline Synthesis

The synthesis of quinoxalines, including their N-oxide derivatives, has increasingly benefited from the application of green chemistry principles aimed at reducing environmental impact. ijirt.orgbenthamdirect.com These methodologies focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. ekb.eg

Key green strategies applicable to the synthesis of quinoxaline derivatives include:

Use of Green Solvents: Traditional syntheses often employ volatile and toxic organic solvents. A major green alternative is the use of water as the reaction medium. nih.govchim.it Researchers have successfully synthesized quinoxalines in tap water, which not only serves as an environmentally benign solvent but can also be easily separated from the apolar product upon cooling. chim.ittuwien.at

Solvent-Free Reactions: Performing reactions without a solvent (neat) is another effective green approach. ias.ac.in This can be achieved by grinding the reactants together, sometimes with a solid catalyst, which reduces waste and simplifies product purification. mdpi.com

Alternative Energy Sources: Microwave irradiation and ultrasonic waves have been used to accelerate reactions, often leading to shorter reaction times and higher yields compared to conventional heating. ijirt.orgbenthamdirect.com

Use of Recyclable Catalysts: Heterogeneous catalysts, such as zeolites, nano-catalysts, and polymer-supported catalysts, are advantageous because they can be easily recovered by filtration and reused multiple times without significant loss of activity. nih.govias.ac.inrsc.org This minimizes catalyst waste and the potential for metal contamination in the final product. rsc.org

The following table summarizes various green chemistry approaches used in quinoxaline synthesis:

| Green Principle | Methodology/Catalyst | Advantages |

| Benign Solvents | Water, Ethanol/Water mixtures | Reduced toxicity, low cost, simplified product separation. ijirt.orgchim.it |

| Solvent-Free Conditions | Grinding, neat reactions | Eliminates solvent waste, reduces purification steps. ias.ac.inmdpi.com |

| Energy Efficiency | Microwave irradiation, Ultrasound | Faster reaction rates, higher yields, lower energy consumption. ijirt.orgbenthamdirect.com |

| Recyclable Catalysts | Sulfated polyborate, Zeolites, Nano-γ-Fe₂O₃–SO₃H, β-Cyclodextrin | Catalyst can be recovered and reused, reduces waste and cost. ias.ac.inmdpi.comrsc.org |

| Atom Economy | One-pot, multi-component reactions | Maximizes incorporation of starting materials into the final product, reduces byproducts. nih.gov |

These sustainable methods offer a pathway to more environmentally friendly and economically viable production of quinoxaline, 2-(bromomethyl)-, 1,4-dioxide and its analogs. ekb.eg

Catalytic Methods in Quinoxaline 1,4-Dioxide Synthesis

The synthesis of the quinoxaline 1,4-dioxide scaffold is most efficiently achieved through the Beirut reaction, which involves the cyclization of benzofuroxans with enols or enamines. nih.gov The development of catalytic methods has been crucial for improving the efficiency, yield, and conditions of this and other related synthetic routes.

The Beirut reaction itself has been optimized using various catalysts. For example, using K₂CO₃ as a catalyst in acetone (B3395972) or DMF resulted in good yields of quinoxaline 1,4-dioxide derivatives. nih.gov Supramolecular catalysis with β-cyclodextrin in water has also been employed for the heterocyclization of benzofuroxan. nih.gov An improved method utilizes NaH in THF, which shortens reaction times to 2-4 hours and provides yields between 60% and 80%. nih.gov

Beyond the Beirut reaction, a wide array of catalysts have been developed for the synthesis of the core quinoxaline ring, many of which could be adapted for N-oxide derivatives. These catalysts often facilitate the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds.

The table below highlights a selection of catalysts used in the synthesis of quinoxalines and their 1,4-dioxides.

| Catalyst Type | Specific Catalyst Example(s) | Reaction |

| Base Catalysts | K₂CO₃, NaH | Beirut reaction for quinoxaline 1,4-dioxides. nih.govnih.gov |

| Supramolecular Catalysts | β-Cyclodextrin | Beirut reaction in water. nih.gov |

| Heterogeneous Acid Catalysts | Sulfated polyborate, Zeolites (e.g., Yb/NaY), Alumina-supported heteropolyoxometalates | Condensation of o-phenylenediamines and 1,2-diketones. nih.govias.ac.inresearchgate.net |

| Nano-catalysts | Nano-γ-Fe₂O₃–SO₃H, Fe₃O₄@SiO₂/Schiff base complexes, Silica nanoparticles | Condensation reactions, often under green conditions. rsc.org |

| Lewis Acids | Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), CrCl₂·6H₂O, CuSO₄·5H₂O | Condensation reactions, sometimes in aqueous media. nih.govchim.itorientjchem.org |

| Transition Metal Catalysts | Copper(II) chloride (electrocatalytic), Nickel complexes | Annulation and dehydrogenative coupling reactions. organic-chemistry.orgacs.org |

The use of these diverse catalytic systems, from simple bases to complex nano-materials, provides chemists with a powerful toolkit to synthesize this compound and its derivatives efficiently and under increasingly mild and sustainable conditions. nih.govorientjchem.org

Chemical Reactivity and Transformation Pathways of Quinoxaline, 2 Bromomethyl , 1,4 Dioxide

Nucleophilic Substitution Reactions at the Bromomethyl Center

The presence of a bromine atom on the methyl group at the 2-position of the quinoxaline (B1680401) ring renders this carbon atom highly electrophilic and susceptible to attack by a wide array of nucleophiles. This SN2-type reactivity is a cornerstone of the synthetic utility of Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide, allowing for the introduction of diverse functionalities.

Reaction with Amine and Thiol Nucleophiles

The displacement of the bromide ion by amine and thiol nucleophiles is a well-established transformation for 2-(bromomethyl)quinoxaline (B1275339) 1,4-dioxides. These reactions typically proceed under mild conditions to afford the corresponding amino and thioether derivatives, respectively. The high reactivity of the bromomethyl group facilitates these substitutions. nih.gov

The reaction with various primary and secondary amines provides access to a library of 2-(aminomethyl)quinoxaline 1,4-dioxides. For instance, the reaction of 2,3-bis(bromomethyl)quinoxaline (B1328767) 1,4-dioxide, a related compound, with amines is a key step in the synthesis of antibacterial agents. nih.gov Similarly, thiols and thiophenols readily react to form the corresponding 2-(thiomethyl)quinoxaline 1,4-dioxides. These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen bromide generated. The modification of α-bromoketone derivatives of quinoxaline 1,4-dioxide with thiols has been shown to produce β-mercaptoketones with high antimycobacterial activity. nih.gov

Table 1: Examples of Nucleophilic Substitution with Amine and Thiol Nucleophiles on Related Quinoxaline 1,4-Dioxides

| Reactant | Nucleophile | Product | Reference |

|---|---|---|---|

| 2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide | Amines | 2,3-Bis(aminomethyl)quinoxaline 1,4-dioxide derivatives | nih.gov |

| 2-(Bromoacetyl)-3-methylquinoxaline 1,4-dioxide | Thiols | 2-(Mercaptoacetyl)-3-methylquinoxaline 1,4-dioxide derivatives | nih.gov |

Note: Data presented is for closely related quinoxaline 1,4-dioxide derivatives due to the lack of specific literature examples for this compound.

Ether and Ester Formation via Alkoxide and Carboxylate Nucleophiles

Following the same mechanistic principle, alkoxide and carboxylate nucleophiles can be employed to synthesize the corresponding ether and ester derivatives of this compound. The reaction with an alkoxide, typically generated in situ from an alcohol and a strong base, yields a 2-(alkoxymethyl)quinoxaline 1,4-dioxide.

Similarly, the reaction with a carboxylate salt, such as sodium acetate (B1210297), or a carboxylic acid in the presence of a non-nucleophilic base like triethylamine (B128534), leads to the formation of a 2-(acyloxymethyl)quinoxaline 1,4-dioxide. A notable example is the treatment of 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide with acetic acid in the presence of triethylamine to yield quinoxidine (B158214), an antibacterial drug. nih.gov

Table 2: Examples of Ether and Ester Formation on a Related Quinoxaline 1,4-Dioxide

| Reactant | Nucleophile | Product | Reference |

|---|

Note: Data presented is for a closely related quinoxaline 1,4-dioxide derivative due to the lack of specific literature examples for this compound.

Redox Chemistry of the 1,4-Dioxide Moiety

The two N-oxide functionalities in this compound are central to its chemical and biological properties. They can undergo both reduction and, to a lesser extent, participate in oxidative pathways.

One-Electron Reduction Processes

The 1,4-dioxide moiety is readily reduced, and this process is often implicated in the biological activity of this class of compounds. Under biological conditions, particularly in hypoxic environments, quinoxaline 1,4-dioxides can undergo a one-electron reduction to form a radical anion. This reduction can be facilitated by various reductase enzymes. nih.gov The resulting radical anion can then lead to cellular damage, for instance, by causing DNA strand breaks. The ease of this reduction is influenced by the electronic nature of the substituents on the quinoxaline ring.

Deoxygenation of the N-oxide groups can also be achieved using various chemical reducing agents, leading to the corresponding quinoxaline N-oxide or the fully reduced quinoxaline. nih.gov

Oxidative Pathways

While reduction is the more commonly studied redox process for quinoxaline 1,4-dioxides, the N-oxide groups can also influence oxidative reactions. The synthesis of quinoxaline 1,4-dioxides themselves is often achieved through the oxidation of the corresponding quinoxalines. mdpi.com The stability of the 1,4-dioxide moiety can be influenced by the reaction conditions and the presence of other functional groups.

Cyclization and Rearrangement Reactions

The reactivity of this compound also extends to the formation of more complex polycyclic systems through cyclization and rearrangement reactions.

The reactive bromomethyl group can be a key participant in intramolecular cyclization reactions. For instance, after substitution of the bromide with a suitable nucleophile containing an additional reactive site, subsequent intramolecular reactions can lead to the formation of fused heterocyclic systems, such as pyrrolo[1,2-a]quinoxalines. researchgate.net

Furthermore, the 1,4-dioxide core itself can undergo rearrangements. A notable example is the photoinduced rearrangement of 2-substituted quinoxaline 1,4-dioxides. nih.gov Upon UV irradiation in an aqueous solution, these compounds can isomerize through an oxaziridine (B8769555) intermediate to yield 3-oxoquinoxaline 1-N-oxides in high yield. nih.gov Another significant rearrangement is the Curtius rearrangement, which can be utilized to synthesize 2-amino derivatives from the corresponding 2-carboxylic acid azides, showcasing the versatility of the quinoxaline 1,4-dioxide scaffold in accessing diverse functionalities. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoxaline Ring System

The two N-oxide groups in quinoxaline 1,4-dioxides exert a strong electron-withdrawing effect on the heterocyclic core. mdpi.comnih.gov This electronic influence significantly enhances the reactivity of the quinoxaline ring towards nucleophilic substitution, particularly at positions 2, 3, 6, and 7. mdpi.comnih.gov The presence of these N-oxide fragments makes the ring electron-deficient, facilitating the attack of nucleophiles and the displacement of leaving groups under relatively mild conditions. mdpi.com This increased reactivity is a cornerstone of the chemical modification of quinoxaline 1,4-dioxides, allowing for the introduction of a wide variety of functional groups. mdpi.comrsc.org Conversely, the electron-withdrawing nature of the N-oxides deactivates the ring towards electrophilic attack. mdpi.com

The position and nature of substituents on the quinoxaline ring play a crucial role in directing the outcome of substitution reactions. nih.govnih.govdoaj.org In nucleophilic aromatic substitution reactions on 6,7-dihalogenated quinoxaline 1,4-dioxides, the regioselectivity is influenced by the electronic effects of other substituents on the ring. nih.gov For example, in 6,7-dichloro-3-methylquinoxaline 1,4-dioxides bearing an electron-withdrawing group at the 2-position, nucleophilic substitution preferentially occurs at the C6 position due to conjugation with the C2 substituent. nih.gov However, substitution at the C7 position can also occur, sometimes leading to a mixture of products. nih.gov

Table 2: Influence of Substituents on Nucleophilic Aromatic Substitution

| Quinoxaline Derivative | Nucleophile | Position of Substitution | Key Influencing Factor | Reference |

| 6,7-Dichloro-3-methyl-2-carboethoxyquinoxaline 1,4-dioxide | Cyclic amines | C6 (major), C7 (minor) | Conjugation with electron-withdrawing group at C2 | nih.gov |

| 2-(Phenylalkynyl)quinoxaline | Alkyl nucleophiles | C3 | Electronic and steric properties of the substituent | nih.gov |

| 6,7-Dihalogen-2-acyl-3-methylquinoxaline 1,4-dioxides | Piperazine, Azoles | C6 | Electronic effects of acyl and methyl groups | mdpi.com |

| 2-Acyl-3-trifluoromethyl-6,7-dihalogenoquinoxaline 1,4-dioxides | Boc-piperazine | C7 | Combined electron-withdrawing effects of acyl and trifluoromethyl groups | mdpi.com |

This table summarizes findings on how different substituents direct nucleophilic substitution on the quinoxaline ring.

Transformations of Carboxylic Acid Derivatives

Quinoxaline-2-carboxylic acids and their derivatives are important precursors for a variety of functionalized quinoxaline 1,4-dioxides. mdpi.comnih.govnih.gov The carboxylic acid group itself can be unstable and prone to decarboxylation upon heating. mdpi.com However, it can be converted into more stable derivatives such as esters and amides, which can then undergo further transformations. mdpi.comyoutube.com For example, the Curtius rearrangement of acyl azides derived from quinoxaline-2-carboxylic acids provides a route to 2-aminoquinoxaline 1,4-dioxides. mdpi.com The hydrazide of 3-methylquinoxaline-2-carboxylic acid can be condensed with aldehydes to form hydrazones, further diversifying the accessible chemical space. mdpi.com These transformations are crucial for introducing various substituents at the 2-position of the quinoxaline 1,4-dioxide scaffold. mdpi.comnih.gov

Enamine Formation from Methyl Groups in Analogs

The methyl group in 2-methylquinoxaline (B147225) 1,4-dioxide analogs exhibits significant acidity due to the electron-withdrawing nature of the N-oxidized pyrazine (B50134) ring. mdpi.com This acidity facilitates condensation reactions with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMADMF) to yield enamines. mdpi.comwikipedia.orgmasterorganicchemistry.com For example, 2-benzoyl-3-methylquinoxaline 1,4-dioxides react with DMADMF in o-xylene (B151617) to produce enamines in high yields. mdpi.com Similarly, 2-carboethoxy-7-chloro-3-methylquinoxaline 1,4-dioxide can be converted to the corresponding enamine. mdpi.com These enamines are versatile intermediates that can undergo further reactions, such as transamination with other amines or cyclization to form more complex heterocyclic systems. mdpi.comyoutube.comyoutube.comyoutube.com

Derivatization Strategies and Synthetic Applications of Quinoxaline, 2 Bromomethyl , 1,4 Dioxide

Post-Synthetic Functionalization of the Bromomethyl Group

The C-Br bond in the 2-(bromomethyl) group of the quinoxaline (B1680401) 1,4-dioxide scaffold is activated by the adjacent electron-withdrawing quinoxaline ring system, making it an excellent electrophilic site for nucleophilic substitution reactions. This high reactivity allows for the straightforward introduction of a wide variety of functional groups.

Detailed research on the closely related 2,3-bis(bromomethyl)quinoxaline (B1328767) 1,4-dioxide has demonstrated the facility of these transformations. nih.gov For instance, the bromomethyl groups can be readily converted into hydroxymethyl functionalities. The synthesis of the antibacterial drug Quinoxidine (B158214) involves the treatment of 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide with acetic acid in the presence of triethylamine (B128534). nih.gov This proceeds through an acetate (B1210297) intermediate which is subsequently hydrolyzed.

Analogous reactions have been shown with 2-(bromoacetyl)quinoxaline 1,4-dioxides, where the bromine is readily displaced by various nucleophiles. High yields have been reported for reactions with amines to produce α-aminoketones and with thiols to yield β-mercaptoketones. nih.gov By analogy, 2-(bromomethyl)quinoxaline (B1275339) 1,4-dioxide is expected to react efficiently with a broad spectrum of nucleophiles.

Table 1: Potential Nucleophilic Substitution Reactions

| Nucleophile Type | Reagent Example | Product Functional Group |

|---|---|---|

| O-Nucleophiles | Sodium methoxide (NaOMe) | 2-(methoxymethyl)- |

| Sodium acetate (NaOAc) | 2-(acetoxymethyl)- | |

| Phenoxides (ArO⁻) | 2-(aryloxymethyl)- | |

| N-Nucleophiles | Ammonia (NH₃) | 2-(aminomethyl)- |

| Piperidine | 2-(piperidin-1-ylmethyl)- | |

| Sodium azide (NaN₃) | 2-(azidomethyl)- | |

| S-Nucleophiles | Sodium hydrosulfide (NaSH) | 2-(mercaptomethyl)- |

| Thiophenol (PhSH) | 2-(phenylthiomethyl)- | |

| C-Nucleophiles | Sodium cyanide (NaCN) | 2-(cyanomethyl)- |

| Malonic esters | 2-(alkyl(alkoxycarbonyl)methyl)- |

The resulting products from these substitutions are valuable intermediates themselves. For example, the 2-(azidomethyl) derivative can be reduced to the corresponding amine or used in cycloaddition reactions. The 2-(cyanomethyl) derivative provides a route to carboxylic acids, amides, or more complex nitrogen-containing heterocycles. The synthesis of a phosphonium salt from the reaction with triphenylphosphine opens the door to Wittig-type reactions for C-C bond formation.

Preparation of Polyheterocyclic Systems Featuring the Quinoxaline 1,4-Dioxide Core

The 2-(bromomethyl) group is a key starting point for the construction of new heterocyclic rings fused or appended to the quinoxaline 1,4-dioxide core. This strategy involves a two-step process: initial functionalization of the bromomethyl group followed by a cyclization reaction.

One established pathway for forming new heterocyclic rings on a quinoxaline 1,4-dioxide scaffold involves the modification of a 2-acetyl group. Condensation with aldehydes yields chalcone intermediates, which can then undergo cyclization with reagents like hydrazine or thiourea to form pyrazole and thiopyrimidine rings, respectively. nih.gov A similar strategy can be envisioned starting from 2-(bromomethyl)quinoxaline 1,4-dioxide. For example, the bromide can be converted to a phosphonium salt for a Wittig reaction to generate an α,β-unsaturated ketone (a chalcone analogue), which could then be cyclized.

Alternatively, the bromomethyl group can react directly with bifunctional nucleophiles to construct new rings.

Reaction with ortho-aminophenols or ortho-aminothiophenols: Nucleophilic attack by the amine or thiol group, followed by intramolecular cyclization of the resulting secondary amine with the phenol or thiol, could lead to the formation of fused 1,4-oxazine or 1,4-thiazine ring systems.

Reaction with hydrazides: Initial N-alkylation of the hydrazide followed by intramolecular condensation could yield various diazine derivatives.

The transformation of the methyl group in 2-carboethoxy-7-chloro-3-methylquinoxaline 1,4-dioxide into an enamine, which then undergoes cyclization with anilines to form pyridin-2-one derivatives, showcases another powerful method for building polyheterocyclic systems. nih.gov The bromomethyl group of the title compound provides a versatile entry point to intermediates that could undergo similar cyclocondensation reactions.

C-H Activation and Functionalization Approaches

While the bromomethyl group offers a rich platform for derivatization, direct functionalization of the C-H bonds on the quinoxaline scaffold provides a complementary and powerful strategy for introducing molecular complexity. thieme-connect.de These methods bypass the need for pre-functionalized starting materials and allow for the modification of otherwise unreactive positions. thieme-connect.de

C-H functionalization can target either the pyrazine (B50134) or the benzene (B151609) portion of the quinoxaline ring.

Benzene Ring Functionalization: Methodologies have been developed for the direct ortho C-H alkylation and amination of the benzene ring of quinoxaline derivatives. thieme-connect.de These reactions often proceed via radical mechanisms or are catalyzed by transition metals, offering a direct route to substitute positions 5, 6, 7, or 8.

Pyrazine Ring Functionalization: The C-H bond at the 3-position is activated by the two nitrogen atoms and the N-oxide groups, making it susceptible to functionalization. Drawing parallels from the chemistry of quinoline N-oxides, which are structurally similar, direct C-H functionalization at the position corresponding to C-3 in quinoxaline is feasible. mdpi.com Palladium-catalyzed methods have been successfully used for the C2-arylation, heteroarylation, and alkylation of quinoline N-oxides, suggesting that similar transformations could be applied to the C-3 position of 2-(bromomethyl)quinoxaline 1,4-dioxide. mdpi.com

The compatibility of the C-H activation conditions with the reactive bromomethyl group is a critical consideration. Reaction conditions would need to be carefully selected to avoid unwanted side reactions at the C-Br bond. However, the successful application of these methods would enable a comprehensive decoration of the quinoxaline 1,4-dioxide scaffold.

Targeted Modifications for Specific Structural Motifs

The strategic combination of reactions at the bromomethyl group and on the quinoxaline core allows for the synthesis of highly tailored molecules with specific structural motifs. This multi-step approach is crucial for generating derivatives with optimized biological activity or material properties.

For instance, a synthetic plan could involve:

Nucleophilic Substitution: Displacement of the bromide with a specific nucleophile (e.g., an azide) to install a key functional group.

Core Functionalization: A subsequent C-H activation reaction on the benzene ring to introduce another substituent, for example, an aryl group via a palladium-catalyzed coupling. mdpi.com

Side-Chain Modification: Transformation of the installed functional group (e.g., reduction of the azide to an amine), followed by acylation or alkylation to build a more complex side chain.

N-Oxide Manipulation: Selective reduction of one or both N-oxide groups, which can significantly alter the electronic properties and biological profile of the molecule. nih.gov

Another example involves the transformation of other functional groups on the quinoxaline ring. The Curtius rearrangement of a quinoxaline-2-carboxylic acid hydrazide to form substituted ureas has been reported. mdpi.com One could envision a synthetic route where the 2-(bromomethyl) group is first oxidized to a carboxylic acid, which is then subjected to this rearrangement to install a urea moiety at the 2-position, a common pharmacophore in medicinal chemistry.

Utilization as a Building Block in Complex Organic Synthesis

Beyond its use in generating libraries of derivatives, 2-(bromomethyl)quinoxaline 1,4-dioxide serves as a valuable building block for the total synthesis of complex molecules and functional materials. Its pre-installed, functionalized heterocyclic core can be incorporated into larger molecular architectures.

A prominent example of this utility is found in the synthesis of antibacterial drugs like Quinoxidine and Dioxidine. These compounds are prepared from 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide, a closely related starting material. nih.gov The synthesis demonstrates how the reactive bromomethyl groups are pivotal in constructing the final active pharmaceutical ingredients. The mono-bromo derivative offers a pathway to unsymmetrically substituted analogues, allowing for finer tuning of properties.

The bromomethyl functionality also makes this compound an ideal candidate for immobilization on solid supports or incorporation into polymers. This allows for the development of:

Heterogeneous Catalysts: Where the quinoxaline moiety acts as a ligand for a metal center.

Functional Materials: Creating materials with specific electronic or optical properties.

Affinity Probes: For identifying biological targets by attaching the quinoxaline scaffold to a resin for pull-down experiments.

Mechanistic Investigations of Quinoxaline, 2 Bromomethyl , 1,4 Dioxide Transformations

Elucidation of Reaction Mechanisms for Bromination

The synthesis of 2-(bromomethyl)quinoxaline (B1275339) 1,4-dioxide typically starts from 2-methylquinoxaline (B147225) 1,4-dioxide. The bromination of the methyl group at the C2 position is a key transformation. While direct bromination with Br₂ can occur, a common and more selective method for benzylic bromination involves the use of N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light).

The mechanism is believed to proceed via a free radical chain reaction:

Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator to form radicals. These radicals then abstract a hydrogen atom from HBr (present in trace amounts) or NBS itself to generate a bromine radical (Br•).

Propagation:

A bromine radical abstracts a hydrogen atom from the methyl group of 2-methylquinoxaline 1,4-dioxide. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic-type radical. The stability of this radical is enhanced by the quinoxaline (B1680401) ring system.

This newly formed radical then reacts with a molecule of NBS (or Br₂) to yield the product, 2-(bromomethyl)quinoxaline 1,4-dioxide, and a new bromine radical, which continues the chain reaction.

Termination: The reaction is terminated when two radicals combine.

The N-oxide groups in the quinoxaline ring are generally stable under these conditions, though they significantly influence the electronic properties and reactivity of the methyl group.

Table 1: Proposed Steps in the Radical Bromination of 2-Methylquinoxaline 1,4-Dioxide

| Step | Reactants | Products | Description |

| Initiation | Radical Initiator (e.g., AIBN) | 2 R• | Homolytic cleavage to form initiator radicals. |

| R• + NBS | R-Br + Succinimidyl radical | Initiator radical abstracts bromine. | |

| Propagation 1 | 2-Methylquinoxaline 1,4-dioxide + Br• | 2-(•CH₂)quinoxaline 1,4-dioxide + HBr | A bromine radical abstracts a hydrogen from the methyl group, forming a stabilized radical intermediate. |

| Propagation 2 | 2-(•CH₂)quinoxaline 1,4-dioxide + Br₂ | 2-(Bromomethyl)quinoxaline 1,4-dioxide + Br• | The quinoxaline radical reacts with bromine to form the product and a new bromine radical. |

| Termination | Br• + Br• | Br₂ | Combination of two bromine radicals. |

| 2 x 2-(•CH₂)quinoxaline 1,4-dioxide | Dimerized Product | Combination of two quinoxaline radicals. |

Mechanistic Aspects of Nucleophilic Displacements

The bromomethyl group at the C2 position of the quinoxaline 1,4-dioxide is an excellent electrophilic site, making it highly susceptible to nucleophilic substitution reactions. The bromine atom is a good leaving group, facilitating the attack by a wide range of nucleophiles.

The reaction generally proceeds through an Sɴ2 (bimolecular nucleophilic substitution) mechanism. Key features of this mechanism include:

Concerted Step: The attack of the nucleophile and the departure of the bromide ion occur in a single, concerted step.

Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the bromine atom. This leads to an inversion of stereochemistry if the carbon were chiral.

Transition State: A high-energy transition state is formed where the nucleophile and the leaving group are both partially bonded to the carbon atom.

The reactivity of the substrate is enhanced by the electron-withdrawing nature of the adjacent quinoxaline 1,4-dioxide ring system, which polarizes the C-Br bond. A variety of nucleophiles, such as amines, thiols, and alkoxides, can be used to synthesize a diverse library of quinoxaline derivatives. For instance, reactions with amines are used to produce novel derivatives with potential biological activities. nih.gov

Table 2: Examples of Nucleophilic Displacement Reactions

| Nucleophile (Nu⁻) | Product | Potential Application Area |

| Amines (R-NH₂) | 2-(Aminomethyl)quinoxaline 1,4-dioxides | Antimycobacterial agents nih.govnih.gov |

| Thiols (R-SH) | 2-(Thio-methyl)quinoxaline 1,4-dioxides | Synthetic intermediates |

| Azide (N₃⁻) | 2-(Azidomethyl)quinoxaline 1,4-dioxides | Precursors for amines, click chemistry |

| Cyanide (CN⁻) | 2-(Cyanomethyl)quinoxaline 1,4-dioxides | Chain extension, synthesis of carboxylic acids |

Reductive Activation Mechanisms of the 1,4-Dioxide System

A critical aspect of the biological activity of quinoxaline 1,4-dioxides is their ability to undergo reductive activation within cells, particularly under hypoxic (low oxygen) conditions. nih.gov This process is typically mediated by one-electron reductases, such as NADPH-dependent cytochrome P450 reductase. nih.gov

The mechanism involves the following key steps:

One-Electron Reduction: The quinoxaline 1,4-dioxide molecule accepts a single electron from a reductase enzyme to form a radical anion intermediate. researchgate.net

Protonation: This highly reactive radical anion can be protonated to form a neutral radical. nih.gov

Generation of Reactive Species: The resulting radical can undergo several transformations. It might directly abstract hydrogen atoms from biological macromolecules like DNA, causing strand breaks. nih.gov Alternatively, it can fragment, leading to the elimination of one of the N-oxide groups and potentially generating other reactive oxygen species (ROS), such as the highly damaging hydroxyl radical (•OH). nih.govnih.gov

This reductive activation is a key feature of their use as bioreductive prodrugs. Under normal oxygen levels, the radical anion can be rapidly re-oxidized back to the parent compound, a futile cycle that prevents toxicity. However, in the low-oxygen environment of tumors or certain bacteria, the radical's lifetime is extended, allowing it to exert its cytotoxic effects. nih.gov

Pathways of Intramolecular Cyclization

The presence of the reactive bromomethyl group and the quinoxaline 1,4-dioxide scaffold allows for various intramolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems. aub.edu.lb These reactions are typically triggered by introducing a nucleophilic group elsewhere on the quinoxaline ring or on a substituent.

A common strategy involves a nucleophilic group at the C3 position. For example, if an amine or thiol is present at C3, it can readily attack the electrophilic carbon of the bromomethyl group at C2, leading to the formation of a new five- or six-membered ring fused to the quinoxaline core.

Example Pathway:

Starting Material: A 3-amino-2-(bromomethyl)quinoxaline 1,4-dioxide derivative.

Reaction Condition: Typically a base is used to deprotonate the nucleophile (the amino group), increasing its nucleophilicity.

Mechanism: An intramolecular Sɴ2 reaction occurs. The nitrogen atom of the amino group attacks the bromomethyl carbon, displacing the bromide ion.

Product: A fused, multi-ring heterocyclic system, such as an imidazo[1,2-a]quinoxaline (B3349733) derivative.

These cyclization reactions are powerful tools for creating complex molecular architectures from relatively simple precursors. aub.edu.lb

Studies on Radical Formation and Intermediates

The formation of radical intermediates is central to the mechanism of action of quinoxaline 1,4-dioxides. researchgate.net The one-electron reduction of the N-oxide system produces an oxygen-sensitive radical intermediate. nih.gov The identity and behavior of these radicals have been investigated using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov

EPR studies have confirmed the generation of free radicals during the metabolic reduction of these compounds. nih.gov Depending on the specific quinoxaline derivative and the reducing system, different radical species have been identified:

Aryl-type radicals: These are associated with the quinoxaline ring system itself after reduction. nih.gov

Carbon-centered radicals: These can be formed upon fragmentation or rearrangement of the initial radical anion. nih.gov

Hydroxyl radicals (•OH): The release of •OH has been observed upon the one-electron reduction of some quinoxaline 1,4-dioxides by enzymes like cytochrome P450 oxidoreductase. nih.gov These radicals are known to be potent DNA-damaging agents.

The formation of these radical intermediates is directly linked to the biological effects of these compounds, as they can induce oxidative stress and cause significant damage to cellular components, particularly DNA. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Quinoxaline, 2 Bromomethyl , 1,4 Dioxide

Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the molecular structure of organic compounds in solution. For a molecule like Quinoxaline (B1680401), 2-(bromomethyl)-, 1,4-dioxide, a suite of 1D and 2D NMR experiments would be essential for unambiguous assignment of all proton, carbon, and nitrogen signals.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. For the title compound, one would expect to observe signals corresponding to the aromatic protons on the benzo-ring and the methylene (B1212753) protons of the bromomethyl group.

Aromatic Region: The four protons on the benzene (B151609) portion of the quinoxaline ring would typically appear as complex multiplets in the downfield region of the spectrum (likely between 7.5 and 8.5 ppm), characteristic of aromatic systems. The presence of the N-oxide groups and the electron-withdrawing nature of the pyrazine (B50134) ring would shift these protons to a lower field compared to benzene itself.

Aliphatic Region: A key signal would be a singlet for the two protons of the bromomethyl (-CH₂Br) group. This signal's chemical shift would be influenced by the adjacent bromine atom and the quinoxaline ring system.

C-H Proton: The single proton on the pyrazine ring (at position 3) would also produce a distinct singlet.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy identifies all non-equivalent carbon atoms in a molecule. For Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide, nine distinct signals would be expected in a proton-decoupled ¹³C NMR spectrum.

Aromatic and Heteroaromatic Carbons: Six signals would correspond to the carbons of the fused benzene ring, and two signals would represent the carbons of the pyrazine ring (C-2 and C-3). The chemical shifts of these carbons are sensitive to the electronic effects of the nitrogen atoms and the N-oxide groups. nih.gov

Aliphatic Carbon: One signal would correspond to the carbon of the bromomethyl (-CH₂Br) group, typically appearing in the more upfield region of the spectrum.

Nitrogen-15 (¹⁵N) NMR Spectroscopy

¹⁵N NMR is a specialized technique used to directly probe the nitrogen atoms within a molecule. While less common than ¹H or ¹³C NMR, it would be invaluable for characterizing the N-oxide moieties in this compound. mdpi.com The chemical shifts of the two nitrogen atoms would provide direct evidence of their oxidation state and electronic environment within the heterocyclic ring. mdpi.com This technique is particularly useful in distinguishing between different N-oxide isomers.

Advanced 2D NMR Experiments for Connectivity and Proximity

To definitively assign all signals and confirm the structure, several 2D NMR experiments would be necessary. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify which aromatic protons are adjacent to one another on the benzo-ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon. This would link the aromatic proton signals to their corresponding carbon signals and the methylene protons to the bromomethyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. For a rigid structure like the quinoxaline core, NOESY can help confirm the geometry and assignments of the aromatic protons. researchgate.net

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar, heterocyclic compounds like quinoxaline 1,4-dioxides. nih.gov

Molecular Ion Peak: In a positive-ion mode ESI-MS spectrum, the compound would be expected to show a prominent protonated molecular ion peak [M+H]⁺. Given the molecular formula C₉H₇BrN₂O₂, the mass of this ion would confirm the elemental composition. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation Analysis: By inducing fragmentation (e.g., through collision-induced dissociation in a tandem MS experiment, MS/MS), the structure can be further probed. Common fragmentation pathways for quinoxaline 1,4-dioxides involve the loss of the N-oxide groups (loss of 16 amu for an oxygen atom) and cleavage of the side chains. For the title compound, a characteristic fragmentation would be the loss of the bromine atom or the entire bromomethyl group, leading to specific fragment ions that can be used to piece together the molecular structure.

Analysis of Fragmentation Patterns and Isotopic Signatures

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, mass spectrometric analysis reveals a distinct fragmentation pattern and a characteristic isotopic signature, primarily due to the presence of a bromine atom.

Isotopic Signatures: A key feature in the mass spectrum of a bromine-containing compound is its unique isotopic pattern. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundances (50.69% and 49.31%, respectively). This results in a pair of peaks of almost equal intensity (a 1:1 ratio) for the molecular ion (M) and a peak at M+2, which is characteristic of molecules containing a single bromine atom. libretexts.orgacs.org This signature is a definitive marker for the presence of bromine in the fragmented ions.

Fragmentation Patterns: The fragmentation of quinoxaline derivatives in a mass spectrometer is influenced by the substituents on the quinoxaline ring. lookchem.com In the case of this compound, the introduction of a heteroatom into the methyl group significantly alters the fragmentation compared to simple alkyl derivatives. lookchem.com

The primary fragmentation pathways are expected to involve:

Loss of Bromine: The most prominent initial fragmentation step is typically the cleavage of the C-Br bond to lose a bromine radical (•Br). This leads to the formation of a stable [M-Br]⁺ cation. The stability of this ion is enhanced by resonance within the quinoxaline ring system.

Loss of HBr: Another possible fragmentation involves the elimination of a molecule of hydrogen bromide (HBr), leading to an ion at [M-HBr]⁺.

Loss of N-Oxide Oxygen: The N-oxide functional groups can lose an oxygen atom (16 amu), a common fragmentation pathway for N-oxides. This can occur before or after other fragmentation steps.

Ring Fragmentation: Subsequent fragmentation would involve the characteristic breakdown of the quinoxaline ring system, which typically involves the sequential loss of small molecules like HCN. lookchem.com

The fragmentation pattern provides a roadmap to the molecule's structure, with each peak in the spectrum corresponding to a specific fragment.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value (Fragment Ion) | Interpretation | Isotopic Pattern |

| [M]⁺ and [M+2]⁺ | Molecular ion | 1:1 ratio, characteristic of one Br atom |

| [M-O]⁺ and [M-O+2]⁺ | Loss of one oxygen atom from an N-oxide group | 1:1 ratio |

| [M-2O]⁺ and [M-2O+2]⁺ | Loss of both oxygen atoms from the N-oxide groups | 1:1 ratio |

| [M-Br]⁺ | Loss of a bromine atom, likely the base peak | No Br pattern |

| [M-HBr]⁺ and [M-HBr+2]⁺ | Loss of a hydrogen bromide molecule | 1:1 ratio |

| Further Fragments | Subsequent loss of HCN from the quinoxaline ring | No Br pattern |

This table is predictive and based on established fragmentation patterns of similar compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. Each functional group absorbs IR radiation at a characteristic frequency, providing a unique "fingerprint" for the molecule. mdpi.com The IR spectrum of this compound would display absorption bands corresponding to its distinct structural components.

Key functional groups and their expected IR absorption bands include:

N-Oxide Group (N-O Stretch): The N-O stretching vibration in aromatic N-oxides like quinoxaline 1,4-dioxides typically appears in the region of 1200-1350 cm⁻¹. This is a characteristic band for this class of compounds.

Aromatic Ring (C=C and C=N Stretch): The quinoxaline ring system will exhibit several bands in the 1400-1620 cm⁻¹ region due to the stretching vibrations of the C=C and C=N bonds within the fused aromatic rings.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene part of the quinoxaline ring are expected to appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching vibrations of the bromomethyl (-CH₂Br) group will be observed in the 2850-3000 cm⁻¹ range.

C-Br Stretch: The stretching vibration of the carbon-bromine bond is typically found in the lower frequency region of the spectrum, usually between 500 and 600 cm⁻¹.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type |

| > 3000 | Aromatic C-H | Stretch |

| 2850-3000 | Aliphatic C-H (-CH₂) | Stretch |

| 1400-1620 | Aromatic C=C and C=N | Ring Stretch |

| 1200-1350 | N-Oxide (N-O) | Stretch |

| 500-600 | Carbon-Bromine (C-Br) | Stretch |

This table presents expected ranges based on typical values for these functional groups. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The quinoxaline ring system is a chromophore, meaning it absorbs light in the UV-Vis range. The presence of substituents and N-oxide groups significantly influences the absorption maxima (λmax).

The electronic spectrum of quinoxaline derivatives is generally characterized by two main absorption bands:

π → π Transitions:* These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically observed at shorter wavelengths (higher energy). For quinoxaline derivatives, these peaks often appear in the 250–300 nm region. scholaris.ca

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen atoms) to a π* antibonding orbital. These are lower in energy and appear at longer wavelengths, often in the 350–400 nm range for quinoxaline derivatives. scholaris.ca

The presence of the two N-oxide groups in this compound is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to the parent quinoxaline molecule. researchgate.net This is due to the extension of the conjugated system and the electronic effects of the N-oxide groups. The bromomethyl group may have a minor influence on the electronic transitions.

Table 3: Typical UV-Vis Absorption Data for Quinoxaline 1,4-Dioxide Derivatives

| Wavelength (λmax) | Type of Electronic Transition |

| ~250-300 nm | π → π |

| ~350-400 nm | n → π |

This table provides approximate absorption ranges based on published data for similar quinoxaline derivatives. scholaris.ca

Computational and Theoretical Chemistry Studies on Quinoxaline, 2 Bromomethyl , 1,4 Dioxide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in determining the electronic structure of Quinoxaline (B1680401), 2-(bromomethyl)-, 1,4-dioxide. These calculations provide insights into the distribution of electrons within the molecule, which in turn governs its reactivity. For instance, the presence of the N-oxide groups and the bromomethyl substituent significantly influences the electron density across the quinoxaline core. This understanding is critical for predicting how the molecule will interact with other chemical species and its potential as a reactant in various chemical transformations.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. In the context of Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide, DFT calculations can be employed to predict its regioselectivity in electrophilic substitution reactions. This is achieved by analyzing the energies of the frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO). The localization of the HOMO can indicate the most probable sites for electrophilic attack.

Prediction of Spectroscopic Parameters

Computational methods are also valuable for predicting the spectroscopic parameters of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the characterization of this compound. Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei, which can then be compared with experimental data to confirm the molecular structure. For example, the chemical shift of the bromomethyl protons (-CH₂Br) is typically observed around 4.3 ppm.

Thermodynamic and Kinetic Modeling of Reactions

Thermodynamic and kinetic modeling can be applied to study the reactions involving this compound. whiterose.ac.uk This includes modeling the bromination of the precursor, 2-methylquinoxaline (B147225) 1,4-dioxide, to form the target compound. Such models can help in understanding the reaction mechanism, predicting reaction rates, and optimizing reaction conditions to control product distribution, for instance, to minimize the formation of the dibrominated byproduct, 2,3-bis(bromomethyl)quinoxaline (B1328767) 1,4-dioxide. nih.gov

Quantitative Structure-Activity Relationships (QSAR) in Chemical Systems

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that relate the chemical structure of a compound to its biological activity. wikipedia.orgfiveable.me In the context of quinoxaline derivatives, QSAR studies can be used to predict their potential as therapeutic agents. researchgate.net By analyzing a set of related compounds, a mathematical model can be developed to predict the activity of new, untested molecules. wikipedia.orgnih.gov This approach can guide the design of novel this compound analogs with potentially enhanced biological activities.

| Computational Data for Related Quinoxaline Compounds | |

| Compound | Computed Property |

| 2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide | Molecular Weight: 347.99 g/mol |

| 2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide | XLogP3: 1.1 |

| 2,3-Bis(bromomethyl)quinoxaline | Molecular Weight: 315.99 g/mol |

| 2,3-Bis(bromomethyl)quinoxaline | Melting Point: 152-156 °C |

Q & A

Q. What are the standard synthetic routes for preparing 2-(bromomethyl)quinoxaline 1,4-dioxide, and how do reaction conditions influence regioselectivity?

The synthesis typically involves bromination of pre-functionalized quinoxaline 1,4-dioxide scaffolds. Key steps include:

- Electrophilic substitution : Bromomethyl groups are introduced via radical bromination or nucleophilic substitution under controlled pH (e.g., using NaOCl or DMF at low temperatures) .

- Regioselectivity : The electron-withdrawing 1,4-dioxide moiety directs bromination to the 2-position due to resonance stabilization. Harsh conditions (e.g., chlorosulfonic acid) may destabilize the oxide ring, requiring inert atmospheres and low temperatures to preserve integrity .

- Microwave-assisted synthesis : Reduces reaction time and improves yield compared to conventional heating .

Q. Which analytical techniques are critical for characterizing 2-(bromomethyl)quinoxaline 1,4-dioxide derivatives?

- NMR spectroscopy : H and C NMR confirm bromomethyl substitution (δ ~4.3 ppm for -CHBr) and oxide ring stability .

- HPLC-MS : Validates purity (>95%) and detects degradation products, especially under basic conditions where the oxide ring may decompose .

- X-ray crystallography : Resolves steric effects of bulky substituents, critical for SAR studies .

Q. What baseline biological activities are reported for quinoxaline 1,4-dioxide derivatives?

Core activities include:

- Antimicrobial action : Disruption of bacterial DNA synthesis via ROS generation, particularly effective against Gram-positive cocci and anaerobic pathogens .

- Hypoxia-selective cytotoxicity : Inhibition of HIF-1α in solid tumors under low oxygen, as seen in derivatives like DCQ (IC = 1.5–20 μM) .

- Antiparasitic effects : Trypanothione reductase inhibition in Trypanosoma cruzi .

Advanced Research Questions

Q. How do structural modifications at the 2- and 3-positions of quinoxaline 1,4-dioxide influence hypoxic selectivity in antitumor activity?

- 2-Position : Bromomethyl groups enhance electrophilicity, promoting covalent binding to HIF-1α’s zinc-binding domain. Trifluoromethyl substituents at position 3 increase potency but reduce hypoxic selectivity (HCR = 3.1 vs. 5.6 for non-halogenated analogs) .

- Sulfonamide addition : Position 6 sulfonamides (e.g., compound 7a) show higher antiproliferative activity than position 7 analogs (IC under hypoxia: 2.8 μM vs. 8.9 μM) due to steric alignment with CA IX active sites .

Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines for 2-(bromomethyl)quinoxaline derivatives?

- Hypoxia-normoxia assays : Compare IC ratios (HCR) to differentiate oxygen-dependent mechanisms. For example, Q39 inhibits mTOR/4E-BP1 phosphorylation only under hypoxia, explaining variable efficacy in normoxic cell lines .

- ROS scavenger controls : Use N-acetylcysteine to confirm ROS-mediated apoptosis vs. direct DNA intercalation .

- Metabolic profiling : Lipidomics (e.g., via LC-MS) identifies off-target effects on steroid synthesis pathways, which may confound cytotoxicity readings .

Q. How can instability of quinoxaline 1,4-dioxide under basic conditions be mitigated during derivatization?

- Protective groups : Acetylation of the oxide ring prior to alkaline hydrolysis prevents decomposition (e.g., 2-carboethoxy derivatives hydrolyzed in HCl/EtOH instead of NaOH) .

- Low-temperature catalysis : CaCl-mediated reactions at 0–5°C stabilize intermediates during sulfonamide coupling .

- Microwave-assisted synthesis : Shortens exposure to basic conditions, improving yields of acid-labile derivatives .

Q. What computational tools are effective for predicting SAR in quinoxaline 1,4-dioxide derivatives?

- Molecular docking : Autodock Vina models HIF-1α and CA IX binding, prioritizing substituents with high electrostatic complementarity (e.g., sulfonamides vs. acyl groups) .

- QSAR models : Hammett constants (σ) correlate substituent electronics with logP and IC, guiding design of lipophilic analogs for blood-brain barrier penetration .

- DFT calculations : Predict regioselectivity in electrophilic substitution based on frontier orbital energies (e.g., HOMO localization at position 2) .

Methodological Challenges

Q. How to design assays for distinguishing direct HIF-1α inhibition from off-target ROS effects?

- Dual luciferase reporters : Quantify HIF-1α transcriptional activity (e.g., HRE-driven firefly luciferase) alongside ROS-sensitive reporters (e.g., Nrf2-ARE) .

- Gene knockout models : Use HIF-1α-deficient cell lines (e.g., Hep3B KO) to isolate ROS contributions to apoptosis .

Q. What strategies validate the metabolic stability of 2-(bromomethyl)quinoxaline derivatives in vivo?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.